MeCY5-NHS Ester: A Comprehensive Technical Guide for Researchers
MeCY5-NHS Ester: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of MeCY5-NHS ester, a versatile, amine-reactive fluorescent dye, for researchers, scientists, and drug development professionals. This document outlines its core properties, experimental protocols for biomolecule conjugation, and its applications in biological research, complete with data tables and workflow diagrams to facilitate its integration into laboratory settings.
Core Concepts: Understanding MeCY5-NHS Ester
MeCY5-NHS ester, also known as Sulfo-Cyanine5 NHS ester, is a bright, far-red fluorescent dye designed for the covalent labeling of biomolecules.[1] Its utility stems from the N-hydroxysuccinimide (NHS) ester functional group, which reacts efficiently with primary amines (-NH₂) present on proteins (e.g., the side chain of lysine (B10760008) residues) and amine-modified nucleic acids to form stable amide bonds.[1][2] The sulfonated nature of the cyanine (B1664457) dye imparts water solubility, allowing for labeling reactions in aqueous environments, which is particularly beneficial for proteins that may be sensitive to organic solvents.[3]
The far-red spectral properties of MeCY5 make it an ideal candidate for a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[4] Its emission in a region of the spectrum where cellular autofluorescence is minimal contributes to high signal-to-noise ratios.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the quantitative characteristics of MeCY5-NHS ester is crucial for its effective use. The following table summarizes its key properties.
| Property | Value | References |
| Molecular Formula | C₃₆H₄₁N₃O₁₀S₂ | [5] |
| Molecular Weight | ~739.85 g/mol | [5] |
| Excitation Maximum (λex) | ~646 - 649 nm | |
| Emission Maximum (λem) | ~662 - 670 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | |
| Solubility | Good solubility in water, DMSO, and DMF. | [6] |
Experimental Protocols
Protein and Antibody Labeling
This protocol provides a general framework for the covalent labeling of proteins and antibodies with MeCY5-NHS ester. Optimization may be required for specific proteins.
Materials:
-
MeCY5-NHS ester
-
Protein or antibody solution (in an amine-free buffer like PBS)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., desalting spin column or size-exclusion chromatography column)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialysis against PBS is necessary.
-
Dye Preparation: Immediately before use, dissolve MeCY5-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Reaction Setup:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding the labeling buffer.
-
Calculate the required volume of the dye stock solution to achieve a desired molar excess of dye to protein (a starting point of 10:1 to 20:1 is recommended).
-
-
Labeling Reaction: Add the dye solution to the protein solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add a quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Separate the labeled protein from the unreacted dye using a desalting spin column or size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for MeCY5). An optimal DOL for antibodies is typically between 2 and 7.
Protein Labeling Workflow
Amine-Modified Nucleic Acid Labeling
This protocol is suitable for labeling oligonucleotides that have been synthesized with a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
MeCY5-NHS ester
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.3)[7]
-
Anhydrous DMSO or DMF
-
Nuclease-free water
-
Purification reagents (e.g., ethanol (B145695), sodium acetate (B1210297), or HPLC-grade solvents)
Procedure:
-
Oligonucleotide Preparation: Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer to a concentration of 0.3-0.8 mM.[7]
-
Dye Preparation: Prepare a 10-20 mg/mL stock solution of MeCY5-NHS ester in anhydrous DMSO or DMF immediately before use.[7]
-
Labeling Reaction: Add the dye stock solution to the oligonucleotide solution. A typical starting point is a 2-5 fold molar excess of the dye. Vortex the mixture and incubate for 2-4 hours at room temperature in the dark.
-
Purification: The labeled oligonucleotide can be purified from the unreacted dye by methods such as ethanol precipitation or reverse-phase HPLC.[7][8] For ethanol precipitation, add 0.1 volumes of 3M sodium acetate and 2.5-3 volumes of cold 100% ethanol, incubate at -20°C, centrifuge to pellet the oligonucleotide, and wash with 70% ethanol.[7]
Oligonucleotide Labeling Workflow
Reaction Mechanism
The labeling chemistry of MeCY5-NHS ester relies on the reaction between the N-hydroxysuccinimide ester and a primary amine. The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.
NHS Ester-Amine Reaction
Applications in Research and Drug Development
MeCY5-NHS ester and other cyanine dyes are valuable tools in various research and drug development applications.
-
Fluorescence Microscopy and Imaging: Labeled antibodies and ligands can be used to visualize the localization and dynamics of specific proteins and receptors in cells and tissues.[9]
-
Flow Cytometry: MeCY5-labeled antibodies are widely used for the identification and quantification of specific cell populations.
-
In Vivo Imaging: The far-red emission of MeCY5 allows for deep tissue penetration, making it suitable for preclinical imaging studies to track the biodistribution of drugs, nanoparticles, and cells.
-
Drug Delivery and Nanoparticle Tracking: MeCY5-NHS ester can be used to label drug delivery vehicles, such as liposomes and nanoparticles, to monitor their delivery to target sites.
-
Cancer Research: Fluorescently labeled antibodies and other targeting moieties can be used for the detection and imaging of cancer cells. Recent advancements have seen the development of glowing dyes that stick to cancer cells, aiding surgeons in their complete removal.[10]
-
Receptor Internalization Studies: By labeling a ligand with MeCY5, its binding to a cell surface receptor and subsequent internalization can be tracked, providing insights into receptor-mediated endocytosis and signaling.[9][11][12] For instance, the internalization of the CD95 receptor upon ligand binding, a key step in apoptosis signaling, can be visualized using a Cy5-labeled ligand.[9] This process involves the recruitment of the Death-Inducing Signaling Complex (DISC) to the internalized receptor, leading to caspase activation and apoptosis.[9]
CD95 Receptor Internalization Pathway
Conclusion
MeCY5-NHS ester is a powerful and versatile tool for the fluorescent labeling of a wide range of biomolecules. Its favorable spectral properties, water solubility, and efficient amine-reactive chemistry make it a valuable reagent for numerous applications in basic research, diagnostics, and drug development. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to effectively utilize MeCY5-NHS ester in their scientific endeavors.
References
- 1. MeCY5-NHS ester (potassium) | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adsorptive-Mediated Endocytosis of Sulfo-Cy5-Labeled IgG Causes Aberrant IgG Processing by Brain Endothelial-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 9. The role of receptor internalization in CD95 signaling | The EMBO Journal [link.springer.com]
- 10. Strategies for Covalent Labeling of Long RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. neb.com [neb.com]
